2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position, an isopropyl group at the 4-position, and a methyl group at the 6-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the substitution reactions. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine in the presence of a base to substitute one of the chlorine atoms with an isopropyl group.
Step 2: The intermediate product is then reacted with methylamine to substitute another chlorine atom with a methyl group.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine (TEA) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine compounds with altered ring structures.
Scientific Research Applications
2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological processes. For example, in herbicidal applications, it may inhibit photosynthesis by targeting specific enzymes in the chloroplasts of plants. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Utilized in the production of sulfonylurea herbicides.
Uniqueness
2-Chloro-4-isopropyl-6-methyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its lipophilicity and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-methyl-6-propan-2-yl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXZVLMPMMOABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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